molecular formula C8H7F3N2O2 B3046331 (2-Nitro-5-(trifluoromethyl)phenyl)methanamine CAS No. 1227587-74-7

(2-Nitro-5-(trifluoromethyl)phenyl)methanamine

Cat. No.: B3046331
CAS No.: 1227587-74-7
M. Wt: 220.15
InChI Key: IPCQEKVWBNRDHD-UHFFFAOYSA-N
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Description

(2-Nitro-5-(trifluoromethyl)phenyl)methanamine is an organic compound characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a methanamine group (-CH2NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitro-5-(trifluoromethyl)phenyl)methanamine typically involves the nitration of a suitable precursor, followed by the introduction of the methanamine group. One common method involves the nitration of 2-(trifluoromethyl)aniline using nitric acid and sulfuric acid to introduce the nitro group at the desired position. The resulting nitro compound is then subjected to reductive amination to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Nitro-5-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the trifluoromethyl group can be replaced by other functional groups.

    Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

    Substitution: Nucleophiles such as halides, alkoxides, or amines.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of (2-Amino-5-(trifluoromethyl)phenyl)methanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of imines or nitriles.

Scientific Research Applications

(2-Nitro-5-(trifluoromethyl)phenyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2-Nitro-5-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • (2-Nitro-4-(trifluoromethyl)phenyl)methanamine
  • (2-Nitro-6-(trifluoromethyl)phenyl)methanamine
  • (2-Nitro-5-(difluoromethyl)phenyl)methanamine

Uniqueness

(2-Nitro-5-(trifluoromethyl)phenyl)methanamine is unique due to the specific positioning of the nitro and trifluoromethyl groups on the benzene ring, which influences its chemical reactivity and biological activity. The trifluoromethyl group imparts increased stability and lipophilicity compared to similar compounds with fewer fluorine atoms.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[2-nitro-5-(trifluoromethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)6-1-2-7(13(14)15)5(3-6)4-12/h1-3H,4,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCQEKVWBNRDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856915
Record name 1-[2-Nitro-5-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227587-74-7
Record name 1-[2-Nitro-5-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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